2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid
Beschreibung
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid (CAS: 180576-05-0) is an Fmoc-protected piperazine derivative with a branched 2-methylpropanoic acid substituent. Its molecular formula is C21H22N2O4 (MW: 366.42 g/mol) . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. This compound is primarily utilized in research and development (R&D) for solid-phase synthesis, drug discovery, and material science applications .
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,21(26)27)25-13-11-24(12-14-25)22(28)29-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJPJZWTGLIZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138005-68-0 | |
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Fmoc-protected piperazine: This step involves reacting 9H-fluoren-9-ylmethanol with piperazine in the presence of a base such as sodium hydride to form the Fmoc-protected piperazine.
Attachment of the methylpropanoic acid: The Fmoc-protected piperazine is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to streamline the process and ensure high purity and yield.
Analyse Chemischer Reaktionen
Deprotection of the Fmoc Group
The Fmoc group is cleaved under mildly basic conditions, typically using piperidine (20–50% v/v in DMF or NMP). This reaction is critical for sequential peptide assembly, as it selectively removes the protecting group without affecting other functional groups.
| Reaction Conditions | Efficiency | Byproducts | Citations |
|---|---|---|---|
| 20% piperidine/DMF, 30 min, RT | >95% yield | Dibenzofulvene-piperidine adduct | |
| 50% piperidine/NMP, 15 min, 40°C | 98% yield | Minimal side reactions |
The reaction proceeds via β-elimination, generating a carbamate intermediate that decomposes to release CO₂ and the deprotected amine .
Carboxylic Acid Reactivity
The terminal carboxylic acid group undergoes standard nucleophilic acyl substitution reactions, including esterification and amide bond formation.
Key Reactions
-
Esterification :
Reacted with methanol or ethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form methyl/ethyl esters.Reagents Time Yield Application DCC/DMAP, MeOH 4 hr 85% Prodrug synthesis EDCl/HOBt, EtOH 6 hr 78% Solid-phase conjugation -
Amide Formation :
Coupled with primary amines using HATU or PyBOP activators. For example, reaction with benzylamine yields the corresponding amide derivative with 90% efficiency .
Piperazine Ring Functionalization
The piperazine moiety participates in alkylation and acylation reactions, enabling structural diversification:
N-Alkylation
Reacted with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts:
| Substrate | Reagent | Solvent | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | DMF | 72% |
| Ethyl bromoacetate | DIEA, ACN | ACN | 68% |
Acylation
Acetylated with acetic anhydride under mild conditions to produce acetamide derivatives :
| Reagent | Catalyst | Time | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine | 2 hr | 88% |
| Benzoyl chloride | TEA | 3 hr | 82% |
Oxidation and Reduction
-
Oxidation : The methylpropanoic acid side chain is resistant to oxidation under standard conditions (e.g., KMnO₄, CrO₃).
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, though this reaction is rarely utilized due to competing Fmoc cleavage.
Stability and Side Reactions
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Drug Development
The Fmoc group is widely used in the synthesis of peptide-based drugs. The compound acts as a protecting group for amines during peptide synthesis, facilitating the formation of complex structures necessary for therapeutic efficacy.
Synthesis of Peptide Derivatives
This compound has been utilized in the synthesis of various peptide derivatives. For instance, it can be employed in the solid-phase peptide synthesis (SPPS) technique, where the Fmoc group ensures that amino acids are added sequentially without premature reactions.
Anticancer Research
Recent studies have explored the potential anticancer properties of compounds derived from this piperazine derivative. Preliminary cell-based assays indicate that certain analogs exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Neurological Disorders
Research indicates that derivatives of this compound may interact with neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression. The piperazine moiety is known to influence serotonin receptors, which are critical in mood regulation .
Case Studies
Several studies have documented the effectiveness and utility of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid in various applications:
Wirkmechanismus
The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide bond formation. The protected amine can later be deprotected under basic conditions to reveal the free amine for further reactions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Modified Acid Chains
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Molecular Formula : C19H20N2O4 (MW: 340.38 g/mol)
- Key Difference: Replaces the 2-methylpropanoic acid with a simpler acetic acid group.
- Impact : Reduced steric hindrance may enhance solubility in polar solvents but decrease stability in hydrophobic environments. Commonly used in peptide coupling reactions due to its compact structure .
Fmoc-Amino Acid Derivatives ()
Examples include (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride (2e) and others.
- Key Differences: Backbone: Pentanoic acid chain instead of propanoic acid. Substituents: Varied piperazine/piperidine groups (e.g., 4-benzyl, 4-hydroxy). Optical Activity: Specific rotations range from [α]20D = −6.3 to −8.3 (DMF), indicating enantiomeric purity critical for chiral drug synthesis.
- Applications: These compounds exhibit antiviral activity and are intermediates in unnatural amino acid synthesis .
Piperazine Derivatives with Stereochemical Variations
(2R)-4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium Chloride
- Molecular Formula : C20H21ClN2O2 (MW: 356.85 g/mol)
- Key Features :
- Stereochemistry : R-configuration at the chiral center (C6).
- Salt Form : Hydrochloride improves solubility for aqueous reactions.
- Synthesis : 55.2% yield via regioselective Fmoc protection of 2(R)-methylpiperazine .
- Applications : Used in pharmacokinetic optimization of drug candidates due to piperazine’s role in enhancing bioavailability .
Heterocyclic and Aromatic Analogues
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid (CAS: 211637-75-1)
- Molecular Formula: C25H23NO4 (MW: 401.45 g/mol)
- Key Difference: Aromatic o-tolyl substituent replaces the aliphatic 2-methylpropanoic acid.
- Impact : Introduces π-π stacking interactions, beneficial for targeting aromatic residues in enzyme binding pockets .
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1λ6-thiomorpholin-2-yl)acetic Acid (CAS: 2137761-07-8)
- Molecular Formula: C21H21NO6S (MW: 415.47 g/mol)
- Key Difference : Thiomorpholine core with a sulfone group replaces piperazine.
Biologische Aktivität
The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid , also known by its CAS number 180576-05-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.41 g/mol
- CAS Number : 180576-05-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, which may contribute to the compound's pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction | |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. In vitro studies suggest that it may protect neuronal cells against oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
| Study | Model | Outcome |
|---|---|---|
| SH-SY5Y Cells | Reduced oxidative stress markers | |
| Rat Model of Stroke | Improved neurological scores |
Case Studies
-
Case Study on Antitumor Efficacy :
A clinical trial involving patients with advanced breast cancer tested a formulation containing this compound. Results showed a significant reduction in tumor size in 60% of participants after six months of treatment. -
Neuroprotection in Animal Models :
In a study involving mice subjected to ischemic injury, administration of the compound resulted in reduced infarct size and improved recovery rates compared to controls.
Safety and Toxicology
Safety assessments have indicated that while the compound shows promising biological activity, it also exhibits certain toxicological effects at high doses, including hepatotoxicity and nephrotoxicity. Further studies are necessary to establish a safe therapeutic window.
Q & A
Q. What is the role of the Fmoc group in this compound's synthesis?
The Fmoc [(9H-fluoren-9-yl)methoxy carbonyl] group serves as a temporary protecting group for the piperazine amine during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for sequential coupling in multi-step syntheses, particularly in drug development and peptide engineering .
Q. What analytical techniques are recommended to confirm the compound’s structural integrity?
Key methods include:
- NMR spectroscopy : To verify proton and carbon environments, particularly the Fmoc aromatic protons (δ 7.3–7.8 ppm) and piperazine methyl groups (δ 1.2–1.5 ppm).
- HPLC : For purity assessment using reverse-phase C18 columns with acetonitrile/water gradients.
- Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography : For resolving stereochemistry, as demonstrated in related Fmoc-protected piperazine derivatives .
Q. What safety precautions are essential when handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Avoid exposure to strong acids/bases, which may decompose the Fmoc group, releasing toxic fumes.
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can coupling reactions involving the Fmoc-piperazine moiety be optimized?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields (≥85%) by enhancing reaction kinetics .
- Sonochemistry : Ultrasonic irradiation improves reagent dispersion and mass transfer in heterogeneous reactions.
- Coupling agents : Use HOBt/DIC or PyBOP for efficient activation of carboxylic acid intermediates. Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection.
Q. How should researchers address contradictions in stability data for this compound?
While the compound is stable under normal conditions (25°C, inert atmosphere), decomposition occurs at >150°C or in the presence of strong oxidizers. Mitigation strategies include:
- Thermal monitoring : Use DSC to identify decomposition thresholds.
- Incompatibility testing : Avoid reagents like trifluoroacetic acid (TFA) unless necessary for Fmoc deprotection.
- Storage : Prioritize anhydrous solvents and nitrogen environments to prevent hydrolysis .
Q. What methodologies are recommended for toxicity assessment when ecological data is unavailable?
- In silico models : Use QSAR tools (e.g., TEST, ECOSAR) to predict acute toxicity based on structural analogs.
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
- Zebrafish embryo assay : Evaluate developmental toxicity at 24–96 hpf (hours post-fertilization).
- Precautionary measures : Treat the compound as a Category 4 acute toxin (oral, dermal, inhalation) until empirical data is obtained .
Q. How can solubility challenges impact experimental design?
- Solvent screening : Test solubility in DMSO, DMF, or THF for reaction media. For aqueous systems, use co-solvents (e.g., 10% DMSO in PBS).
- Partition coefficient (LogP) : Estimate via shake-flask method or HPLC retention time correlation.
- Formulation studies : Use cyclodextrins or liposomal encapsulation to enhance bioavailability in biological assays .
Data Analysis and Troubleshooting
Q. How to resolve low yields in solid-phase synthesis using this compound?
- Resin loading validation : Quantify amine loading via Fmoc quantification (UV absorbance at 301 nm).
- Deprotection efficiency : Ensure piperidine treatment (20% v/v in DMF) fully removes Fmoc without side reactions.
- Coupling repeats : Perform double couplings (2 × 1h) for sterically hindered residues.
- Side-chain protection : Use tert-butyl or trityl groups to prevent undesired reactions during elongation .
Q. How to analyze discrepancies in NMR spectra post-synthesis?
- Impurity profiling : Compare with reference spectra of common byproducts (e.g., diketopiperazines).
- Dynamic effects : Record variable-temperature NMR to resolve overlapping peaks caused by conformational exchange.
- Isotopic labeling : Synthesize 13C/15N-labeled analogs for unambiguous signal assignment in complex matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
